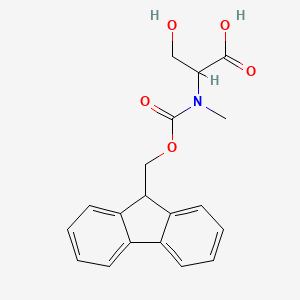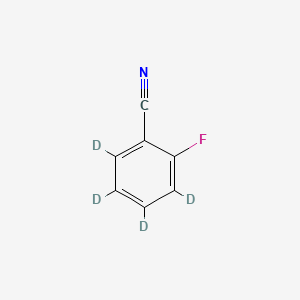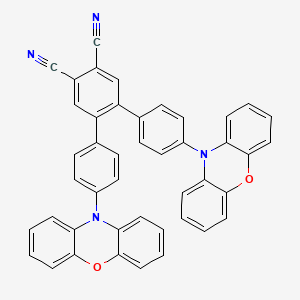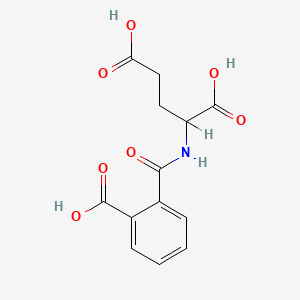
2,4-Dichloro-5-(thiophen-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dicloro-5-(tiofen-2-il)pirimidina es un compuesto heterocíclico que presenta un anillo de pirimidina sustituido con dos átomos de cloro en las posiciones 2 y 4, y un anillo de tiofeno en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,4-Dicloro-5-(tiofen-2-il)pirimidina típicamente implica la reacción de 2,4-dicloropirimidina con derivados de tiofeno bajo condiciones específicas. Un método común incluye el uso de una base como el carbonato de potasio en un solvente aprótico polar como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar una calidad y rendimiento consistentes del producto. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,4-Dicloro-5-(tiofen-2-il)pirimidina se somete a varias reacciones químicas, que incluyen:
Sustitución Nucleofílica: Los átomos de cloro en las posiciones 2 y 4 pueden ser reemplazados por nucleófilos como aminas o tioles.
Sustitución Electrofílica: El anillo de tiofeno puede sufrir reacciones de sustitución electrofílica, como la bromación o la nitración.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como aminas (por ejemplo, anilina) o tioles (por ejemplo, tiofenol) en presencia de una base (por ejemplo, hidruro de sodio) y un solvente (por ejemplo, DMF) a temperaturas elevadas.
Sustitución Electrofílica: Reactivos como bromo o ácido nítrico en presencia de un catalizador (por ejemplo, cloruro de hierro (III)) a temperaturas controladas.
Productos Principales
Sustitución Nucleofílica: Los productos incluyen pirimidinas sustituidas donde los átomos de cloro son reemplazados por nucleófilos.
Sustitución Electrofílica: Los productos incluyen derivados de tiofeno bromados o nitrados.
Aplicaciones Científicas De Investigación
2,4-Dicloro-5-(tiofen-2-il)pirimidina tiene varias aplicaciones en investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de varios compuestos biológicamente activos, incluidos posibles agentes anticancerígenos y antimicrobianos.
Ciencia de Materiales: El compuesto se explora para su uso en semiconductores orgánicos y diodos emisores de luz (OLED) debido a sus propiedades electrónicas.
Estudios Biológicos: Sirve como una sonda en el estudio de las interacciones enzimáticas y las vías moleculares en los sistemas biológicos.
Mecanismo De Acción
El mecanismo por el cual 2,4-Dicloro-5-(tiofen-2-il)pirimidina ejerce sus efectos depende de su aplicación:
Química Medicinal: Puede inhibir enzimas o receptores específicos, interrumpiendo los procesos celulares en patógenos o células cancerosas.
Ciencia de Materiales: Sus propiedades electrónicas facilitan el transporte de carga en dispositivos electrónicos orgánicos.
Comparación Con Compuestos Similares
Compuestos Similares
2,4-Dicloro-5-metilpirimidina: Estructura similar pero con un grupo metilo en lugar de un anillo de tiofeno.
2,4-Dicloro-5-fenilpirimidina: Estructura similar pero con un grupo fenilo en lugar de un anillo de tiofeno.
Unicidad
2,4-Dicloro-5-(tiofen-2-il)pirimidina es única debido a la presencia del anillo de tiofeno, que confiere propiedades electrónicas y reactividad distintas en comparación con sus análogos. Esto lo hace particularmente valioso en aplicaciones que requieren características electrónicas específicas, como en semiconductores orgánicos .
Propiedades
Fórmula molecular |
C8H4Cl2N2S |
|---|---|
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
2,4-dichloro-5-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-5(4-11-8(10)12-7)6-2-1-3-13-6/h1-4H |
Clave InChI |
VUHPJDAYDOQGPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CN=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)





![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)


